molecular formula C17H13FN2O3S B2648060 methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868375-28-4

methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2648060
CAS No.: 868375-28-4
M. Wt: 344.36
InChI Key: GSHUDBMXLGTGMI-ZPHPHTNESA-N
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Description

Methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound that features a benzothiazole core, a fluorine atom, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the fluorine atom and the esterification of the benzoic acid derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and fluorinated benzoates, such as:

  • Methyl 4-fluorobenzoate
  • Methyl 4-fluoro-2-methylbenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

What sets methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole ring and the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate (CAS No: 868375-28-4) is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound in detail, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

PropertyValue
Molecular FormulaC17H13FN2O3S
Molecular Weight340.36 g/mol
IUPAC NameThis compound
CAS Number868375-28-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Fluorinated benzothiazoles have been shown to induce antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : It may inhibit topoisomerases, essential enzymes involved in DNA replication and transcription. This inhibition disrupts critical cellular processes associated with cancer cell proliferation.
  • Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes in sensitive cancer cells, leading to the formation of reactive species that can bind to DNA and other macromolecules, thus inducing cell death .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activity . Benzothiazole derivatives are known for their ability to disrupt microbial cell functions and inhibit growth .

Study on Antiproliferative Activity

A study published in Cancer Research investigated the effects of fluorinated benzothiazoles on various cancer cell lines. The results indicated that compounds similar to this compound exhibited potent antiproliferative activity without the biphasic dose-response typically seen in other chemotherapeutics. This characteristic enhances their potential as effective anticancer agents .

Comparative Analysis with Other Compounds

A comparative analysis with other benzothiazole derivatives revealed that this compound has unique substituents contributing to its distinct biological properties. For example:

Compound NameBiological Activity
Methyl 4-Fluoro-N-(3-nitrophenyl)benzamide Anticancer
Methyl 5-Fluoro-Benzothiazole Antibacterial and antifungal

Properties

IUPAC Name

methyl 4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-20-14-12(18)4-3-5-13(14)24-17(20)19-15(21)10-6-8-11(9-7-10)16(22)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUDBMXLGTGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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